

potential hazards and safety precautions for 1- Phenylcyclopropanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Phenylcyclopropanecarbonitrile*

Cat. No.: *B1362556*

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **1-Phenylcyclopropanecarbonitrile**

Abstract: **1-Phenylcyclopropanecarbonitrile** is a versatile chemical intermediate with applications in pharmaceutical synthesis and materials science.^[1] Its unique structure, combining a phenyl group, a strained cyclopropane ring, and a nitrile functional group, imparts valuable reactivity but also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the toxicological profile, physical and chemical hazards, and requisite safety protocols for **1-Phenylcyclopropanecarbonitrile**. It is intended for researchers, chemists, and drug development professionals to establish a robust framework for risk assessment and safe laboratory practice when handling this compound.

Chemical Identity and Physicochemical Properties

1-Phenylcyclopropanecarbonitrile, also known as 1-Cyano-1-phenylcyclopropane, is a clear, colorless to slightly yellow liquid at room temperature.^[2] The presence of the nitrile group and the strained three-membered cyclopropane ring are key determinants of its chemical reactivity and toxicological profile.^{[3][4][5]}

Table 1: Physicochemical Properties of **1-Phenylcyclopropanecarbonitrile**

Property	Value	Source(s)
CAS Number	935-44-4	[2] [6] [7]
Molecular Formula	C ₁₀ H ₉ N	[2] [6] [7]
Molecular Weight	143.19 g/mol	[2] [6] [7]
Appearance	Clear colorless to slightly yellow liquid	[2]
Boiling Point	133-137 °C @ 30 mm Hg	[2] [7]
Density	1.00 g/mL at 25 °C	[2] [7]
Refractive Index	n _{20/D} 1.539	[2] [7]
Flash Point	>110 °C (>230 °F)	[2] [7]
Storage Temperature	Room Temperature, Sealed in dry	[2] [7]

Hazard Identification and Toxicological Profile

The primary hazards associated with **1-Phenylcyclopropanecarbonitrile** stem from its classification as an acute toxicant and an irritant.[\[6\]](#)[\[7\]](#)[\[8\]](#) The nitrile functional group is of particular concern, as many organonitriles can be metabolized in the body to release cyanide, a potent metabolic poison. This metabolic pathway is a critical consideration in understanding the compound's systemic toxicity.

Table 2: GHS Hazard Classification for **1-Phenylcyclopropanecarbonitrile**

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed[6] [9]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin[6]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled[6]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[8] [9][10]
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation[8][9][10]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation[8][9][10]

- Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful by all three major routes of exposure.[6] This necessitates the use of comprehensive personal protective equipment (PPE) and engineering controls to prevent any direct contact, ingestion, or inhalation. The potential for metabolic release of cyanide means that any exposure should be treated as serious, with immediate medical attention sought.
- Skin and Eye Irritation: Direct contact with the liquid can cause significant skin irritation and serious eye irritation.[8][9][10] Prolonged or repeated skin contact may lead to dermatitis.[11]
- Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[8][9][10] Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Risk Assessment and Mitigation Workflow

A systematic risk assessment is mandatory before commencing any work with **1-Phenylcyclopropanecarbonitrile**. This process involves identifying hazards, evaluating potential exposure scenarios, and implementing appropriate control measures.

Phase 1: Planning & Identification

Plan Experiment with
1-Phenylcyclopropanecarbonitrile

Step 1

Hazard Identification
(Review SDS & Literature)
- Acute Toxicity (H302, H312, H332)
- Irritation (H315, H319, H335)

Step 2

Phase 2: Exposure & Risk Evaluation

Exposure Assessment
- Quantity used?
- Duration of task?
- Aerosol generation?

Step 3

Risk Characterization
(Combine Hazard & Exposure)
- High Risk: Weighing powder
- Medium Risk: Solution transfer
- Low Risk: Storage

Step 4

Phase 3: Control & Emergency Prep

Implement Control Measures
- Engineering (Fume Hood)
- Administrative (SOPs)
- PPE (Gloves, Goggles, Lab Coat)

Step 5

Emergency Preparedness
- Locate Safety Shower/Eyewash
- Spill Kit Availability
- Review First Aid

Step 6

Proceed with Experiment

[Click to download full resolution via product page](#)

Caption: Risk Assessment Workflow for **1-Phenylcyclopropanecarbonitrile**.

Standard Operating Protocol for Safe Handling

This protocol outlines the minimum requirements for safely handling **1-Phenylcyclopropanecarbonitrile** in a laboratory setting.

4.1. Engineering Controls

- Primary Containment: All manipulations of **1-Phenylcyclopropanecarbonitrile**, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8][9][12]
- Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and exhausted.[8][9]
- Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8][13]

4.2. Personal Protective Equipment (PPE)

- Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[9][11]
- Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8][14]
- Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn at all times in the laboratory.[9]

4.3. Handling and Experimental Procedure

- Preparation: Designate a specific area within the fume hood for the experiment. Cover the work surface with absorbent, disposable bench paper.
- Pre-Experiment Check: Ensure all necessary equipment, including waste containers, is inside the fume hood before starting.

- **Aliquotting:** When transferring the liquid, use a syringe or pipette. Avoid pouring directly from the bottle to minimize splashing.
- **During Reaction:** Keep the reaction vessel closed or under a condenser to prevent the release of vapors.
- **Post-Experiment:** Upon completion, carefully quench any reactive materials according to established laboratory procedures.
- **Decontamination:** Wipe down the designated work area and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
- **Personal Hygiene:** Immediately after the procedure and upon leaving the laboratory, wash hands thoroughly with soap and water.^[9]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

- **Storage:** Store **1-Phenylcyclopropanecarbonitrile** in a tightly closed container in a cool, dry, and well-ventilated area.^{[2][7]} Keep it segregated from incompatible materials such as strong oxidizing agents.^[8] The storage area should be clearly labeled with the appropriate hazard warnings.
- **Disposal:** All waste containing **1-Phenylcyclopropanecarbonitrile**, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste.^{[8][9]} Follow all local, regional, and national regulations for hazardous waste disposal. Do not empty into drains.^[8]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.^[15]

Table 3: Emergency First Aid and Spill Response

Incident	Procedure
Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. ^{[8][13][16]} Remove contact lenses if present and easy to do. ^[8] Seek immediate medical attention.
Skin Contact	Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. ^{[8][16][17]} Seek medical attention if irritation persists or if a large area is exposed.
Inhalation	Move the victim to fresh air immediately. ^[8] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Call for immediate medical assistance.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. ^{[8][9]} Never give anything by mouth to an unconscious person. ^[9] Call a poison control center or doctor immediately.
Minor Spill	(Contained within a fume hood) Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical spill pillow. ^[16] Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly.
Major Spill	(Outside of a fume hood or a large volume) Evacuate the laboratory immediately and alert others. ^[16] Close the laboratory door and prevent entry. Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill. ^[16]

Conclusion

1-Phenylcyclopropanecarbonitrile is a valuable chemical reagent, but its handling demands respect for its potential hazards. A comprehensive understanding of its acute toxicity and irritant properties, coupled with the diligent application of engineering controls, appropriate PPE, and established safe handling protocols, is essential for mitigating risk. By adhering to the principles and procedures outlined in this guide, researchers can work safely with this compound, fostering a culture of safety and scientific integrity.

References

- **1-Phenylcyclopropanecarbonitrile** | C10H9N | CID 70288 - PubChem. (n.d.). National Institutes of Health.
- 1-Phenyl-1-cyclopropanecarbonitrile - ChemBK. (2024, April 10).
- Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. (n.d.).
- Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (n.d.).
- Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadol - PubMed. (n.d.).
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2024, June 10).
- Emergency Procedures - Voluntary Initiative. (n.d.).
- Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). University of Kentucky.
- H&S Section 10: Emergency Response Information - College of Chemistry. (n.d.). University of California, Berkeley.
- GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention | Vanderbilt University. (n.d.).
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University.
- Cyclopropane - Wikipedia. (n.d.).
- Part B: Chemical Hazards in Laboratories - UW-La Crosse. (n.d.).
- Cyclopropane Chemistry. VI. Acylation of Some Substituted Cyclopropanes. (n.d.). ACS Publications.
- Chapter 4 Evaluating Hazards and Assessing Risks in the Laboratory - National Academies of Sciences, Engineering, and Medicine. (n.d.).
- Evaluating Hazards and Assessing Risks in the Laboratory - NCBI. (n.d.). National Center for Biotechnology Information.

- 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem. (n.d.). National Institutes of Health.
- Laboratories - Hazard Recognition and Solutions | Occupational Safety and Health Administration. (n.d.). OSHA.
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Phenyl-1-cyclopropanecarboxylic acid | 6120-95-2 [chemicalbook.com]
- 2. 1-PHENYL-1-CYCLOPROPANE CARBONITRILE | 935-44-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Cyclopropane - Wikipedia [en.wikipedia.org]
- 6. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. fishersci.com [fishersci.com]
- 15. voluntaryinitiative.org.uk [voluntaryinitiative.org.uk]

- 16. safety.fsu.edu [safety.fsu.edu]
- 17. H&S Section 10: Emergency Response Information | College of Chemistry [chemistry.berkeley.edu]
- To cite this document: BenchChem. [potential hazards and safety precautions for 1-Phenylcyclopropanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362556#potential-hazards-and-safety-precautions-for-1-phenylcyclopropanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com